molecular formula C5H12N2O2 B14140326 3-Aminonorvaline CAS No. 80573-35-9

3-Aminonorvaline

Cat. No.: B14140326
CAS No.: 80573-35-9
M. Wt: 132.16 g/mol
InChI Key: HZIHVNNCKFUSJN-UHFFFAOYSA-N
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Description

3-Aminonorvaline: is a non-proteinogenic amino acid with the chemical formula C5H11NO2 . It is an isomer of the more common amino acid valine and is structurally similar to norvaline. This compound is characterized by the presence of an amino group attached to the third carbon of the norvaline backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminonorvaline typically involves the use of starting materials such as indoles and nitrostyrene. A novel, low-cost method for the preparation of free 3-aminoindoles has been developed, which involves a reaction between indoles and nitrostyrene in the presence of phosphorous acid. This results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles], which can be transformed into corresponding aminated indoles by reaction with hydrazine hydrate under microwave-assisted heating .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of microwave-assisted heating and phosphorous acid in the synthesis process can potentially be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Aminonorvaline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-Aminonorvaline is used as a building block in the synthesis of peptides and other complex molecules.

Biology: In biological research, this compound is studied for its role in protein synthesis and its potential to be incorporated into recombinant proteins. It has been reported as a natural component of an antifungal peptide isolated from Bacillus subtilis .

Medicine: this compound has shown potential in the treatment of Alzheimer’s disease by reversing cognitive decline and synaptic loss in a murine model. It has also been studied as a negative feedback regulator in the treatment of metabolic syndrome in rats .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it a valuable component in the synthesis of specialized compounds.

Mechanism of Action

The mechanism of action of 3-Aminonorvaline involves its interaction with specific molecular targets and pathways. It has been shown to interact with glycine amidinotransferase and ornithine carbamoyltransferase, which are involved in amino acid metabolism. These interactions can lead to various physiological effects, including the regulation of protein synthesis and metabolic pathways .

Comparison with Similar Compounds

    Norvaline: An isomer of 3-Aminonorvaline with a similar structure but different functional properties.

    Valine: A proteinogenic amino acid that is structurally similar but has different biological roles.

    Leucine: Another proteinogenic amino acid with a branched-chain structure similar to this compound.

Uniqueness: this compound is unique due to its non-proteinogenic nature and its specific interactions with metabolic enzymes. Unlike its proteinogenic counterparts, it is not encoded by the genetic code, which allows it to be used in specialized applications where traditional amino acids may not be suitable .

Properties

CAS No.

80573-35-9

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2,3-diaminopentanoic acid

InChI

InChI=1S/C5H12N2O2/c1-2-3(6)4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)

InChI Key

HZIHVNNCKFUSJN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(=O)O)N)N

Origin of Product

United States

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